molecular formula C6H33N7NiO12P4 B13770732 Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- CAS No. 68958-86-1

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)-

Cat. No.: B13770732
CAS No.: 68958-86-1
M. Wt: 577.96 g/mol
InChI Key: RJTJEKOEBGARPT-UHFFFAOYSA-L
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Description

Overview of Ethylenediamine-Based Phosphonate Ligands in Coordination Chemistry

Ethylenediamine-based phosphonate ligands, such as ethylenediamine tetra(methylene phosphonic acid) (EDTMP), are renowned for their multidentate coordination capabilities. The molecular structure of EDTMP (C₆H₂₀N₂O₁₂P₄) features two amine groups and four methylene phosphonate arms, enabling the formation of stable chelates with transition metals. This ligand adopts a hexadentate binding mode in nickel complexes, where the nitrogen atoms coordinate to the metal center alongside four phosphonate oxygen atoms, resulting in a distorted octahedral geometry.

The phosphonate groups (-PO₃²⁻) play a critical role in modulating the electronic environment of the nickel center. Infrared spectroscopy studies of analogous nickel-phosphonate systems reveal characteristic P-O stretching vibrations at 980–1,150 cm⁻¹, confirming the presence of both terminal and bridging phosphonate moieties. The rigidity of the ethylenediamine backbone enhances structural stability, as evidenced by thermal gravimetric analysis showing decomposition temperatures exceeding 300°C for nickel-EDTMP complexes.

Table 1: Structural Parameters of Ethylenediamine-Based Nickel-Phosphonate Complexes

Parameter Value Range Source
Ni–N bond length 2.05–2.15 Å
Ni–O (phosphonate) length 2.02–2.17 Å
P–O (terminal) stretch 1,120–1,150 cm⁻¹
Coordination number 6 (octahedral)

The charge-balancing mechanism in these complexes often involves ammonium counterions, as seen in the pentaammonium hydrogen formulation of the title compound. This ionic arrangement optimizes crystal packing while maintaining solubility in polar solvents.

Historical Development of Nickel-Containing Polyphosphonate Systems

The synthesis of nickel-phosphonate materials dates to the late 20th century, with pioneering work on layered nickel phosphonates using topotactic methods. In 1998, researchers demonstrated that heating nickel(II) hydroxide with phosphonic acids at their melting points produced materials with the general formula Ni(O₃PR)·H₂O (R = organic group). This approach preserved the layered structure of the precursor while incorporating phosphonate functionalities, enabling the creation of materials with tunable interlayer distances (8.2–12.7 Å depending on R groups).

Advancements in the 2020s focused on polyphosphonate systems with extended connectivity. The 2025 synthesis of K₂Ni(PO₃)₄ marked a milestone, featuring zigzag polyphosphate chains linked by NiO₆ octahedra. The nickel centers in this structure exhibit bond lengths of 2.017–2.167 Å to oxygen, with O–Ni–O angles ranging from 82.52° to 173.51°, illustrating the flexibility of nickel-phosphonate coordination spheres.

Evolution of Synthetic Methodologies:

  • Early Stage (Pre-2000): Solid-state reactions dominated, limited to simple phosphonic acids like phenylphosphonic acid.
  • Intermediate Stage (2000–2020): Hydrothermal methods enabled the incorporation of functional R groups (e.g., -CO₂H, -Br) into nickel phosphonates.
  • Modern Stage (Post-2020): Topotactic transformations allowed precise control over layer stacking and intercalation properties, as seen in K₂Ni(PO₃)₄’s hexagonal tunnel structures.

A key development was the integration of ethylenediamine backbones into phosphonate ligands, which increased structural dimensionality. Compared to monodentate phosphonates, ethylenediamine-derived ligands enable 3D framework formation through both Ni–N and Ni–O bonds, as demonstrated in the title compound’s (OC-6-21) configuration.

Properties

CAS No.

68958-86-1

Molecular Formula

C6H33N7NiO12P4

Molecular Weight

577.96 g/mol

IUPAC Name

pentaazanium;hydron;nickel(2+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.5H3N.Ni/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3;/q;;;;;;+2/p-2

InChI Key

RJTJEKOEBGARPT-UHFFFAOYSA-L

Canonical SMILES

[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[Ni+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Ligand: Ethylenediaminetetra(methylene phosphonic acid)

The ligand, ethylenediaminetetra(methylene phosphonic acid), is the parent compound for this nickelate complex. The synthesis typically involves the following steps:

  • Starting Materials: Ethylenediamine and phosphorous acid (H3PO3), often with formaldehyde as a methylene source.
  • Reaction Conditions: Mannich-type condensation under acidic conditions, where ethylenediamine reacts with formaldehyde and phosphorous acid.
  • Process: The reaction proceeds by stepwise addition of methylene phosphonate groups to the nitrogen atoms of ethylenediamine.
  • Isolation: The product is isolated as the free acid or as its ammonium salt.

This synthesis is well-documented in coordination chemistry literature and patents involving aminophosphonate ligands.

Complexation with Nickel Ions

Once the ligand is prepared, complexation with nickel ions proceeds as follows:

  • Nickel Source: Nickel(II) salts such as nickel sulfate or nickel chloride are commonly used.
  • Complexation Reaction: The ligand solution is mixed with nickel salt solution under controlled pH (usually slightly acidic to neutral) to facilitate coordination.
  • Stoichiometry: The ligand coordinates in an octadentate manner to the nickel ion, forming the nickelate(6-) anion.
  • Counterion Addition: Ammonium ions are introduced to balance the charge, resulting in the pentaammonium salt form.

Isolation and Purification

  • Crystallization: The complex is typically crystallized from aqueous solution by slow evaporation or cooling.
  • Purification: Recrystallization from water or aqueous ammonium salts ensures high purity.
  • Drying: The final product is dried under vacuum or mild heat to remove residual solvent.

Detailed Research Findings and Data Tables

Molecular and Structural Data

Parameter Value
Molecular Formula C6H20N2O12P4Ni(NH4)5H
Molecular Weight 577.96 g/mol
Ligand Parent Compound Ethylenediaminetetra(methylene phosphonic acid) (CID 15025)
Nickel Oxidation State +2
Coordination Number 8 (octadentate ligand coordination)
Charge on Complex Ion -6
Counterions 5 ammonium ions, 1 hydrogen ion

Preparation Conditions Summary

Step Conditions/Parameters Notes
Ligand synthesis Acidic medium, Mannich reaction, 60-100°C Controlled pH, formaldehyde as methylene source
Nickel complexation Aqueous solution, pH 5-7, room temp to 50°C Stoichiometric ratio ligand:Ni = 1:1
Counterion addition Ammonium salts (NH4Cl or NH4OH) To form pentaammonium salt
Crystallization Slow evaporation or cooling Yields crystalline product
Drying Vacuum drying at 40-60°C Removes water, stabilizes product

Analysis of Preparation Methods

  • Ligand Synthesis: The Mannich-type condensation is the standard method, offering good yields and purity. Control of pH and temperature is critical to avoid side reactions or polymerization.
  • Complexation: The nickel coordination is highly selective due to the multidentate ligand, ensuring stable octa- or octadentate complexes. The presence of phosphonate groups enhances metal binding.
  • Counterion Role: Ammonium ions stabilize the complex and improve solubility and crystallinity. The pentaammonium form is typical for charge balance.
  • Purification: Crystallization is straightforward but requires careful control to avoid inclusion of impurities or solvent molecules.

Chemical Reactions Analysis

Types of Reactions

Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- can undergo various types of chemical reactions, including:

    Oxidation: The nickel center can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states, often using reducing agents such as sodium borohydride.

    Substitution: Ligands coordinated to the nickel center can be substituted with other ligands, depending on the reaction conditions and the nature of the incoming ligand.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as amines, phosphines, and carboxylates. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield higher oxidation state nickel complexes, while substitution reactions may result in new coordination compounds with different ligands.

Scientific Research Applications

Catalytic Applications

Nickelate(6-) has been investigated for its role as a catalyst in electrochemical processes, particularly in hydrogen production. Recent advancements highlight its use in alkaline membrane electrolyzers (AEMs), where nickel compounds are employed to replace expensive iridium catalysts. This transition is significant as nickel is more abundant and cost-effective.

Case Study: Alkaline Membrane Electrolyzers

  • Research Team : Technical University of Berlin and Siemens Energy
  • Findings : The use of nickel double hydroxide compounds in AEMs has shown efficiency comparable to traditional proton-exchange membrane electrolyzers. The nickel-based catalysts facilitate the electrolysis of water, producing hydrogen with high efficiency.
  • Mechanism : The study elucidated the catalytic processes involved, particularly the phase transition from an inactive to an active state during electrolysis, which is crucial for optimizing hydrogen production .

Biological Applications

Nickel is an essential trace element in many biological systems, and nickelate(6-) has been studied for its biological activity. Research indicates that nickel complexes can play roles in enzymatic processes and may exhibit antimicrobial properties.

  • Enzymatic Role : Nickelate(6-) may be involved in various enzymatic reactions as a cofactor.
  • Antimicrobial Properties : Studies have suggested that nickel complexes can inhibit the growth of certain bacteria, making them potential candidates for antimicrobial agents.

Environmental Applications

Nickelate(6-) has implications in environmental science, particularly concerning heavy metal remediation and wastewater treatment. Its unique ligand structure allows it to interact with various pollutants.

Heavy Metal Remediation

  • Mechanism : Nickelate(6-) can facilitate the precipitation of heavy metals from wastewater through complexation, thereby reducing metal concentrations in effluents.
  • Efficiency : Studies indicate that coordination compounds like nickelate(6-) can enhance the removal rates of metals such as cadmium and lead from contaminated water sources .

Data Tables

The following table summarizes key features and comparative studies of nickelate(6-) with other nickel compounds:

Compound NameKey FeaturesApplication Area
Nickelate(6-)High oxidation state; complex ligand structureCatalysis, Biological Systems
Nickel TetracarbonylVolatile organometallic compoundOrganic Synthesis
Nickel(II) AcetylacetonateCommon coordination compoundOrganic Synthesis
Nickel(II) ChlorideForms various coordination complexesIndustrial Applications

Mechanism of Action

The mechanism by which Nickelate(6-), (((1,2-ethanediylbis((nitrilo-kappaN)bis(methylene)))tetrakis(phosphonato-kappaO))(8-))-, pentaammonium hydrogen, (OC-6-21)- exerts its effects involves coordination interactions between the nickel center and various molecular targets. The phosphonate groups play a crucial role in stabilizing the nickel center and facilitating interactions with substrates. The compound can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, hydrogen bonding, and electrostatic interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Ligand Coordination and Geometry

Target Compound :

  • Ligands : Ethylenediamine-derived nitrilo and phosphonato groups form a tetradentate ligand system.
  • Coordination : Octahedral (OC-6-21), with nickel in a high oxidation state (charge: 6-).
  • Counterions : Pentaammonium hydrogen balances the charge.

Superconducting Nickelates (e.g., NdNiO₂, La₃Ni₂O₇):

  • Ligands : Oxide ions (O²⁻) in perovskite-like structures.
  • Coordination : NiO₆ octahedra (e.g., infinite-layer nickelates) or distorted octahedra in bilayer/trilayer systems .
  • Oxidation State : Ni²⁺ or Ni³⁺, critical for superconductivity .

Structural Contrast: The target compound’s organic ligands and ammonium counterions contrast sharply with oxide-based superconducting nickelates, which rely on inorganic frameworks and alkaline-earth/rare-earth cations (e.g., La³⁺, Sr²⁺).

Electronic Configuration

  • Superconducting Nickelates :
    • 3d⁹ Configuration : Similar to cuprates, but with additional self-doping from rare-earth layers (e.g., Nd³⁺ → Ni²⁺/³⁺) .
    • Charge Order and Magnetism : Exhibits antiferromagnetic correlations and charge density waves, though less robust than cuprates .

Superconductivity

  • Target Compound: No evidence of superconductivity; its ligand structure and charge state deviate significantly from superconducting nickelates.
  • Superconducting Nickelates :
    • T_c : 10–30 K in pressurized La₃Ni₂O₇ (tri/bilayer) and ~15 K in infinite-layer Nd₀.₈Sr₀.₂NiO₂ .
    • Pairing Mechanism : Predominantly d-wave symmetry, analogous to cuprates, but multiband effects may play a role .

Magnetic Properties

  • Target Compound : Magnetic data are unavailable, but phosphonato ligands could mediate magnetic exchange interactions.
  • Superconducting Nickelates : Intrinsic magnetism in Ni-O layers, with antiferromagnetic correlations suppressed under doping .

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